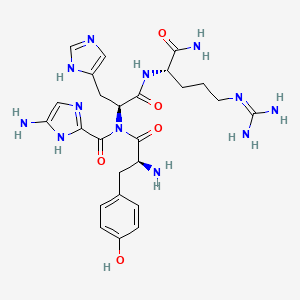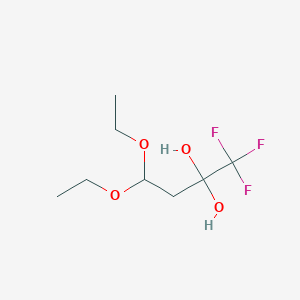
4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol is a fluorinated organic compound with the molecular formula C8H15F3O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol typically involves the reaction of 4,4,4-trifluoro-1,3-butanedione with ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one: Similar structure but with a double bond.
4,4-Diethoxy-1,1,1-trifluorobut-2-yne: Similar structure but with a triple bond.
4,4,4-Trifluoro-1,3-butanedione: Precursor in the synthesis of 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol.
Uniqueness
This compound is unique due to its combination of ethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in organic synthesis and material science .
Properties
Molecular Formula |
C8H15F3O4 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobutane-2,2-diol |
InChI |
InChI=1S/C8H15F3O4/c1-3-14-6(15-4-2)5-7(12,13)8(9,10)11/h6,12-13H,3-5H2,1-2H3 |
InChI Key |
AXNZCQDUKATSSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(C(F)(F)F)(O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
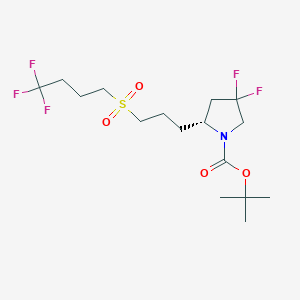
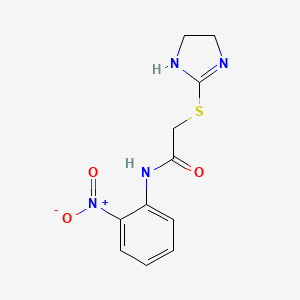
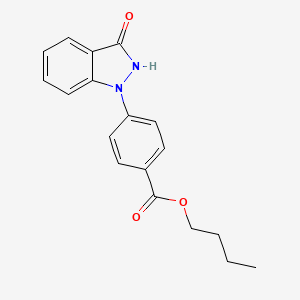
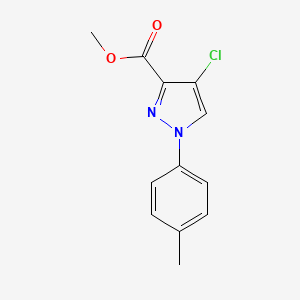
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
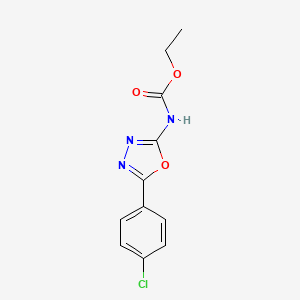
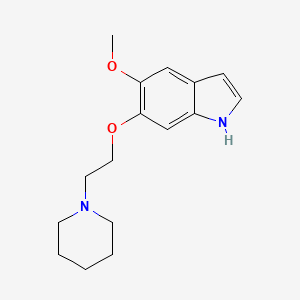

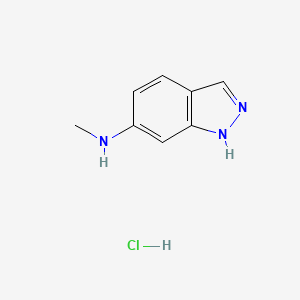
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)

